Insencol Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

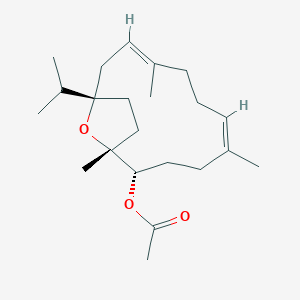

Structure

3D Structure

Properties

Molecular Formula |

C22H36O3 |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

[(1R,2S,5Z,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate |

InChI |

InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8-,18-12+/t20-,21+,22+/m0/s1 |

InChI Key |

HVBACKJYWZTKCA-MINJXNFZSA-N |

Isomeric SMILES |

C/C/1=C/CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)OC(=O)C)C)C(C)C)/C |

Canonical SMILES |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Intricacies of Incensole Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Incensole acetate, a bioactive cembranoid diterpene derived from the resin of Boswellia species, commonly known as frankincense, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of incensole acetate. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data, outlines experimental methodologies for its study, and presents a visualization of its known signaling pathway.

Chemical Structure and Physicochemical Properties

Incensole acetate is a complex diterpenoid characterized by a 14-membered macrocyclic ring fused with a tetrahydrofuran ring. The molecule possesses multiple chiral centers, contributing to its specific stereochemistry which is crucial for its biological activity.

Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | [(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate | [3] |

| Molecular Formula | C22H36O3 | [1][3][4] |

| Molecular Weight | 348.52 g/mol | [1] |

| CAS Number | 34701-53-6 | [1][3][4] |

| Appearance | Neat oil | [4] |

| Solubility | Soluble in DMSO, DMF, and Ethanol (approx. 25 mg/ml). Sparingly soluble in aqueous buffers. | [4][5] |

Biological Activities and Mechanism of Action

Incensole acetate exhibits a range of biological effects, with its anti-inflammatory and psychoactive properties being the most extensively studied.

2.1. Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of incensole acetate is its ability to inhibit the activation of Nuclear Factor-kappaB (NF-κB).[6][7][8] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Incensole acetate has been shown to inhibit the degradation of the inhibitor of NF-κB alpha (IκBα) in tumor necrosis factor-alpha (TNF-α) stimulated cells.[4][6] By preventing IκBα degradation, incensole acetate effectively blocks the nuclear translocation and subsequent transcriptional activity of NF-κB.

2.2. Psychoactive and Neuroprotective Effects

Incensole acetate has been identified as a potent agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, an ion channel implicated in temperature sensation and found in neurons within the brain.[9][10] Activation of TRPV3 channels by incensole acetate is believed to mediate its anxiolytic-like and antidepressant-like behavioral effects observed in animal models.[9][11] Furthermore, incensole acetate has demonstrated neuroprotective effects, including the reduction of apoptosis and reactive oxygen species (ROS) production in neuronal stem cells.[4][12]

Experimental Protocols

3.1. Isolation of Incensole Acetate from Boswellia Resin

A common method for the isolation of incensole acetate involves the extraction of the frankincense resin with an organic solvent, followed by chromatographic separation.

-

Extraction: The dried resin of Boswellia carterii is ground and extracted with a suitable solvent such as diethyl ether.

-

Fractionation: The crude extract is then subjected to bioassay-guided fractionation. This can involve techniques like column chromatography on silica gel.[6]

-

Purification: Final purification to obtain pure incensole acetate is typically achieved through repeated chromatographic steps, such as high-performance liquid chromatography (HPLC).[13][14] The identity and purity of the isolated compound are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]

3.2. Cell Viability Assay to Assess Neuroprotective Effects

To evaluate the neuroprotective effects of incensole acetate against amyloid-β (Aβ)-induced toxicity, a cell viability assay can be performed using human olfactory bulb neural stem cells (hOBNSCs).[12][15][16]

-

Cell Culture: hOBNSCs are cultured under standard conditions.

-

Treatment: Cells are pre-treated with varying concentrations of incensole acetate (e.g., 5-100 μM) for a specified period (e.g., 4 hours).[12][15]

-

Induction of Toxicity: Following pre-treatment, cells are exposed to Aβ peptide (e.g., Aβ25-35) to induce apoptosis and cell death.[12][15]

-

Assessment of Viability: Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A significant increase in cell viability in the incensole acetate-treated groups compared to the Aβ-only treated group indicates a neuroprotective effect.[12][15]

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the inhibitory effect of Incensole Acetate on the NF-κB signaling pathway and a general workflow for its isolation and analysis.

Figure 1: Inhibition of the NF-κB signaling pathway by Incensole Acetate.

Figure 2: General workflow for the isolation and analysis of Incensole Acetate.

References

- 1. Incensole acetate | 34701-53-6 | FI145245 | Biosynth [biosynth.com]

- 2. Incensol Acetate - LKT Labs [lktlabs.com]

- 3. Incensole acetate | C22H36O3 | CID 53386731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Incensole - Molecule of the Month December 2017 - JSMol version [chm.bris.ac.uk]

- 12. glpbio.com [glpbio.com]

- 13. Efficient preparation of incensole and incensole acetate, and quantification of these bioactive diterpenes in Boswellia papyrifera by a RP-DAD-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. glpbio.com [glpbio.com]

- 16. Incensole acetate | CAS#:34701-53-6 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to Insencol Acetate (CAS: 34701-53-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of Insencol Acetate (CAS: 34701-53-6), a diterpene derived from Boswellia resin. This document summarizes key research findings, presents data in a structured format, and outlines detailed experimental protocols for the cited biological activities.

Chemical and Physical Properties

This compound is a key bioactive compound found in frankincense, the aromatic resin obtained from trees of the genus Boswellia. Its unique chemical structure contributes to its diverse pharmacological effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 34701-53-6 | [1][2] |

| Molecular Formula | C₂₂H₃₆O₃ | [1][2] |

| Molecular Weight | 348.5 g/mol | [1][3] |

| IUPAC Name | (1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-(1-methylethyl)-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl acetate | [2] |

| Physical Form | Neat oil | [1] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml). Sparingly soluble in aqueous buffers; for aqueous solutions, it is recommended to first dissolve in ethanol and then dilute with a buffer like PBS (pH 7.2) to a concentration of approximately 0.30 mg/ml. | [1] |

| Purity | ≥98% | [1] |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, anxiolytic, and antidepressant-like effects. These activities are mediated through its interaction with specific signaling pathways.

Anti-inflammatory Activity via NF-κB Inhibition

This compound has been identified as a potent inhibitor of the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of inflammation.[1] It has been shown to inhibit the degradation of IκBα, the inhibitory protein of NF-κB, in TNF-α-stimulated HeLa cells at concentrations between 60-140 µM.[1] This action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Psychoactivity via TRPV3 Channel Activation

This compound acts as a potent agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a heat-sensitive ion channel found in the brain and skin.[1] Activation of TRPV3 in the brain is believed to mediate the anxiolytic-like and antidepressant-like effects of this compound.[1] It induces calcium influx in HEK293 cells expressing TRPV3 with an EC₅₀ of 16 µM.[1]

Neuroprotective Effects

This compound has demonstrated neuroprotective properties against β-amyloid-induced toxicity in human olfactory bulb neural stem cells (hOBNSCs).[1] It reduces apoptosis, decreases levels of malondialdehyde (a marker of oxidative stress), and lowers the production of reactive oxygen species (ROS).[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

NF-κB Inhibition Assay

This protocol is based on the methodology described by Moussaieff et al. (2007).[1]

Objective: To determine the inhibitory effect of this compound on NF-κB activation in TNF-α-stimulated HeLa cells.

Methodology:

-

Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are seeded in 6-well plates and grown to 80-90% confluency. The cells are then pre-incubated with varying concentrations of this compound (e.g., 60, 100, 140 µM) or vehicle (DMSO) for 2 hours.

-

Stimulation: Following pre-incubation, cells are stimulated with 10 ng/mL of human recombinant TNF-α for 15 minutes to induce NF-κB activation.

-

Protein Extraction: After stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with a primary antibody specific for IκBα.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin) to ensure equal protein loading.

-

-

Data Analysis: The intensity of the IκBα bands is quantified using densitometry software. The inhibition of IκBα degradation by this compound is calculated relative to the TNF-α-stimulated control.

In Vivo Anti-inflammatory Activity

This protocol is based on the carrageenan-induced paw edema model in mice.

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.

Methodology:

-

Animals: Male ICR mice (25-30 g) are used.

-

Treatment: Mice are orally administered with this compound (50 mg/kg) or vehicle. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.

-

Induction of Edema: One hour after treatment, 20 µL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each mouse.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

-

Data Analysis: The increase in paw volume is calculated as the percentage of swelling compared to the initial volume. The anti-inflammatory activity is expressed as the percentage of inhibition of edema in the treated groups compared to the vehicle control group.

Anxiolytic and Antidepressant-like Activity Assays

These protocols are based on the elevated plus-maze and forced swim test in mice.

Objective: To assess the anxiolytic-like and antidepressant-like effects of this compound.

Methodology for Elevated Plus-Maze (Anxiolytic-like activity):

-

Apparatus: The elevated plus-maze consists of two open arms and two enclosed arms, elevated from the floor.

-

Animals and Treatment: Mice are administered this compound (50 mg/kg, i.p.) or vehicle 30 minutes before the test.

-

Procedure: Each mouse is placed in the center of the maze, facing an open arm. The number of entries into and the time spent in the open and enclosed arms are recorded for 5 minutes.

-

Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Methodology for Forced Swim Test (Antidepressant-like activity):

-

Apparatus: A transparent cylindrical container filled with water (25°C).

-

Animals and Treatment: Mice are administered this compound (50 mg/kg, i.p.) or vehicle 30 minutes before the test.

-

Procedure: Each mouse is placed in the water-filled cylinder for a 6-minute session. The duration of immobility during the last 4 minutes of the session is recorded.

-

Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Safety and Handling

Currently, there is no comprehensive safety data sheet specifically for this compound. A warning from a commercial supplier states that this product is not for human or veterinary use.[1] Researchers should handle this compound with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a promising bioactive compound with a multi-target pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation and neurological functions makes it a valuable tool for research in these areas. Further investigation is warranted to fully elucidate its therapeutic potential and mechanism of action. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.

References

- 1. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Synthesis of Novel Bicyclic Acetate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core synthesis pathways for novel bicyclic acetate compounds, a class of molecules with significant potential in drug discovery and development. Bicyclic structures offer a rigid scaffold that can orient functional groups in precise three-dimensional arrangements, making them attractive for targeting specific biological macromolecules. The inclusion of an acetate moiety can influence the compound's polarity, solubility, and metabolic stability, and in some cases, act as a key interacting group with a biological target.

This guide provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the design and execution of synthetic routes toward new bicyclic acetate entities.

Core Synthesis Pathways

The construction of bicyclic acetate compounds can be broadly approached through two main strategies:

-

Formation of the bicyclic core followed by functionalization: This common approach involves first constructing the bicyclic ring system and then introducing the acetate group or a precursor hydroxyl group.

-

Concurrent formation of the bicyclic system and introduction of the acetate functionality: In some cases, the acetate group or a precursor is incorporated during the ring-forming reaction itself.

This guide will focus on three primary and versatile methodologies that exemplify these strategies: the Diels-Alder Reaction, the Baeyer-Villiger Oxidation, and the Acylation of Bicyclic Alcohols.

Diels-Alder Reaction for Bicyclic Core Construction

The Diels-Alder reaction is a powerful and convergent method for the construction of six-membered rings, which are prevalent in bicyclic systems. This [4+2] cycloaddition between a conjugated diene and a dienophile can be used to rapidly assemble complex bicyclic scaffolds with good stereochemical control. The resulting bicyclic alkene can then be functionalized to introduce a hydroxyl group, which is subsequently acylated to the desired acetate.

A general workflow for this approach is as follows:

The stereochemistry of the final acetate (exo or endo) can often be controlled by the choice of reagents and reaction conditions during the hydroxylation and acetylation steps.

Baeyer-Villiger Oxidation of Bicyclic Ketones

The Baeyer-Villiger oxidation is a classic and reliable method for the conversion of ketones to esters. In the context of bicyclic systems, this reaction can be used to transform a bicyclic ketone into a bicyclic lactone or, with appropriate substrate design, a bicyclic acetate. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and proceeds with retention of stereochemistry.[1][2][3][4]

The general mechanism involves the following key steps:

The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons generally migrating preferentially.

Acetylation of Bicyclic Alcohols

A straightforward and widely applicable method for the synthesis of bicyclic acetates is the direct acetylation of corresponding bicyclic alcohols. These alcohol precursors can be synthesized through various routes, including the reduction of bicyclic ketones or the functionalization of bicyclic alkenes as described in the Diels-Alder pathway.

The acetylation reaction itself is typically a high-yielding transformation.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key transformations discussed.

Table 1: Diels-Alder Cycloaddition

| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclopentadiene | Maleic Anhydride | Toluene | 80 | 2 | >90 | General Knowledge |

| Furan | Acrylonitrile | Neat | 100 | 24 | 75-85 | General Knowledge |

| 1,3-Butadiene | Methyl Acrylate | Dichloromethane | 25 | 12 | 80-90 | General Knowledge |

Table 2: Baeyer-Villiger Oxidation of Bicyclic Ketones

| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Norcamphor | m-CPBA | Dichloromethane | 25 | 4 | Norbornane-2-lactone | 85 | [1][2] |

| Bicyclo[3.2.0]heptan-6-one | Peracetic Acid | Acetic Acid | 25 | 6 | 2-Oxabicyclo[3.3.0]octan-3-one | 78 | [3] |

| Adamantanone | Trifluoroperacetic Acid | Dichloromethane | 0 | 2 | 4-Oxahomoadamantan-5-one | 95 | [4] |

Table 3: Acetylation of Bicyclic Alcohols

| Bicyclic Alcohol | Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| endo-Norborneol | Acetic Anhydride | Pyridine | Dichloromethane | 25 | 3 | >95 | General Knowledge |

| exo-Norborneol | Acetyl Chloride | Triethylamine | Diethyl Ether | 0-25 | 1 | >95 | General Knowledge |

| Borneol | Acetic Anhydride | DMAP (cat.) | Dichloromethane | 25 | 2 | >98 | General Knowledge |

Experimental Protocols

Protocol 1: Synthesis of exo-Norbornyl Acetate via Diels-Alder Reaction and Subsequent Functionalization

Step 1: Diels-Alder Reaction of Cyclopentadiene and Vinyl Acetate

-

Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation.

-

To a solution of vinyl acetate (1.0 eq) in a suitable solvent such as toluene, add freshly distilled cyclopentadiene (1.2 eq).

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product, a mixture of endo and exo bicyclic acetates, by fractional distillation or column chromatography.

Step 2: Selective Hydrolysis to endo-Norborneol (if necessary)

-

If a stereochemically pure starting material is desired, the mixture of acetates can be selectively hydrolyzed. The exo-acetate is generally more sterically hindered and hydrolyzes slower.

-

Dissolve the acetate mixture in a solution of potassium carbonate in methanol/water.

-

Stir the reaction at room temperature and monitor the hydrolysis of the endo-acetate by TLC or GC-MS.

-

Once the endo-acetate is consumed, extract the mixture with diethyl ether. The organic layer will contain the exo-acetate and the aqueous layer will contain the endo-alcohol.

Step 3: Acetylation of exo-Norborneol

-

Dissolve exo-norborneol (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (1.5 eq) and cool the solution to 0 °C.

-

Slowly add acetic anhydride (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford exo-norbornyl acetate.

Protocol 2: Synthesis of a Bicyclic Lactone (as an Acetate Analog) via Baeyer-Villiger Oxidation

-

Dissolve the bicyclic ketone (e.g., norcamphor, 1.0 eq) in dichloromethane.

-

Add a solid buffer such as sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise.

-

Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.

-

Monitor the reaction by TLC for the disappearance of the starting ketone.

-

Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. Purify the resulting lactone by column chromatography or distillation.

Biological Relevance and Signaling Pathways

Bicyclic acetates and related structures have shown promise as inhibitors of various enzymes, leveraging their rigid structures to fit into specific binding pockets. For example, bicyclic acetals have been investigated as inhibitors of Beta-Secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway associated with Alzheimer's disease.[5] BACE1 is a transmembrane aspartic protease that cleaves the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides.

In this pathway, bicyclic acetate compounds can be designed to mimic the transition state of the APP cleavage by BACE1, thereby acting as competitive inhibitors and reducing the production of neurotoxic Aβ peptides.

Similarly, bicyclic N,S-acetals have been identified as potent inhibitors of human Farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins, including Ras, which plays a role in cancer cell signaling.[6]

Conclusion

The synthesis of novel bicyclic acetate compounds offers a rich field for exploration in medicinal chemistry and drug discovery. The methodologies outlined in this guide, including the Diels-Alder reaction, Baeyer-Villiger oxidation, and direct acetylation of bicyclic alcohols, provide a robust toolkit for accessing a wide variety of these structures. By leveraging the stereochemical control and functional group tolerance of these reactions, researchers can design and synthesize novel bicyclic acetates with tailored properties for specific biological targets. The continued exploration of these scaffolds is likely to yield new and effective therapeutic agents for a range of diseases.

References

- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. jk-sci.com [jk-sci.com]

- 5. Design and synthesis of bicyclic acetals as Beta Secretase (BACE1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Incensole Acetate: A Technical Whitepaper on the Hypothesized Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Incensole acetate (IA), a cembranoid diterpene, is a primary bioactive constituent of Boswellia species resin, commonly known as frankincense. For centuries, this resin has been integral to traditional medicine for its purported anti-inflammatory effects.[1][2][3][4] Modern scientific investigation has begun to elucidate the molecular mechanisms underpinning its therapeutic potential, revealing a multi-faceted mode of action. This technical guide synthesizes the current understanding of Incensole Acetate's mechanism of action, focusing on two core hypotheses: the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which governs inflammation, and the activation of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in its neuroprotective and psychoactive properties.[1][5][6][7] This document presents quantitative data from key preclinical studies, details relevant experimental protocols, and provides visual diagrams of the signaling pathways to offer a comprehensive resource for the research and drug development community.

Anti-Inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The most well-characterized mechanism of action for Incensole Acetate is its potent anti-inflammatory activity, which is primarily attributed to the targeted inhibition of the NF-κB signaling cascade.[2][8][9] NF-κB is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]

Hypothesized Molecular Action

Incensole Acetate is hypothesized to exert its inhibitory effect upstream of the IκB kinase (IKK) complex.[2][9][10] In an unstimulated state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex is activated. A key step in this activation is the phosphorylation of the IKK activation loop by the TGF-β-activated kinase 1 (TAK1)/TAK1-binding protein (TAB) complex.[2][9]

Evidence suggests that Incensole Acetate interferes with this crucial step, inhibiting the TAK1/TAB-mediated phosphorylation of IKK.[2][9] This action prevents the subsequent phosphorylation and ubiquitination-dependent degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target inflammatory genes.[2][9] This inhibitory effect is specific, as IA has been shown not to interfere with TNF-α-induced activation of other signaling molecules like c-Jun N-terminal kinase (JNK) or p38 mitogen-activated protein kinase (MAPK).[2][11]

Signaling Pathway Diagram

Caption: NF-κB signaling pathway and the inhibitory point of Incensole Acetate.

Neuroprotective and Psychoactive Mechanism: TRPV3 Channel Activation

A distinct and equally significant mechanism of action for Incensole Acetate involves its role as a potent agonist for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[5][6][12][13] TRPV3 is a non-selective cation channel implicated in thermosensation, skin physiology, and, as recent evidence suggests, emotional regulation and neuroprotection.[5][6][13][14]

Hypothesized Molecular Action

TRPV3 channels are expressed in neurons throughout the brain.[5][6][15] Incensole Acetate binds to and activates these channels, causing an influx of cations, including calcium.[12] This activation in specific brain regions is believed to underlie the anxiolytic-like and antidepressive-like behavioral effects observed in animal models.[5][6][7] Studies using TRPV3 knockout mice have confirmed this hypothesis; the behavioral effects of IA were absent in mice lacking the TRPV3 channel, strongly suggesting it is the primary mediator of these psychoactive effects.[5][6][16]

Furthermore, the neuroprotective effects of IA seen in models of cerebral ischemic injury are partially mediated by TRPV3 channels.[1][3] While the precise downstream signaling is still under investigation, activation of this channel contributes to the reduction of infarct volume and improved neurological outcomes following ischemic events.[1]

Signaling Pathway and Workflow Diagram

Caption: Proposed mechanism for Incensole Acetate's psychoactive and neuroprotective effects.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from a pivotal study investigating the neuroprotective effects of Incensole Acetate in a mouse model of cerebral ischemia.[1]

Table 1: Dose-Dependent Effect of Incensole Acetate on Ischemic Injury Outcomes

| Treatment Group (Dose) | Infarct Volume (mm³) (Mean ± SEM) | % Reduction vs. Vehicle | Neurological Deficit Score (Mean ± SEM) |

| Vehicle (Control) | 70.78 ± 4.66 | - | 3.3 ± 0.2 |

| IA (1 mg/kg) | 54.99 ± 3.57 | 22% | 2.7 ± 0.2 |

| IA (10 mg/kg) | 29.89 ± 4.22 | 58% | 1.6 ± 0.2 |

| IA (50 mg/kg) | 21.50 ± 2.74 | 71% | 0.7 ± 0.2 |

| Data sourced from a mouse model of 1-hour ischemia followed by 24-hour reperfusion.[1] |

Table 2: Dose-Dependent Inhibition of Inflammatory Mediators and NF-κB Activity

| Treatment Group (Dose) | TNF-α Reduction (%) | IL-1β Reduction (%) | TGF-β Reduction (%) | NF-κB Activity Reduction (%) |

| IA (1 mg/kg) | Significant | Significant | Significant | 23% |

| IA (10 mg/kg) | Significant | Significant | Significant | 71% |

| IA (50 mg/kg) | 88% | 77% | 80% | 84% |

| Cytokine levels were measured 4 hours post-injury; NF-κB activity was measured 6 hours post-injury.[1] |

Key Experimental Protocols

Mouse Model of Focal Cerebral Ischemia

-

Objective: To assess the neuroprotective efficacy of Incensole Acetate in an in vivo model of stroke.

-

Animal Model: Male C57BL/6 mice.

-

Procedure:

-

Anesthesia is induced and maintained (e.g., with isoflurane).

-

Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament method. A nylon monofilament is inserted into the external carotid artery and advanced into the internal carotid artery to block the origin of the MCA.

-

After a defined period of occlusion (e.g., 1 hour), the filament is withdrawn to allow for reperfusion.

-

Incensole Acetate or vehicle is administered, typically via intraperitoneal (i.p.) injection, at the onset of reperfusion at specified doses (e.g., 1, 10, 50 mg/kg).[1]

-

-

Outcome Assessment:

-

Neurological Deficit Scoring: At 22-24 hours post-ischemia, neurological function is assessed using a graded scale (e.g., 0 = no deficit, 4 = severe deficit/spontaneous circling).[1]

-

Infarct Volume Measurement: Animals are euthanized at 24-48 hours. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated using imaging software.[1]

-

NF-κB Inhibition Assay in Cell Culture

-

Objective: To determine if Incensole Acetate inhibits the degradation of IκBα in response to an inflammatory stimulus.

-

Cell Line: Human cervical cancer cells (HeLa) or similar cell lines with a robust NF-κB response.[2]

-

Procedure:

-

HeLa cells are cultured to approximately 80% confluency in appropriate media.

-

Cells are pre-treated with various concentrations of Incensole Acetate or vehicle control for a specified time (e.g., 1-2 hours).

-

Inflammatory stimulation is initiated by adding TNF-α (e.g., 20 ng/ml) to the media for a short duration (e.g., 20 minutes).[9]

-

The reaction is stopped, and cells are lysed to extract cytoplasmic proteins.

-

Protein concentration is quantified (e.g., using a BCA assay).

-

-

Analysis:

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane for Western blotting.

-

The membrane is probed with a primary antibody specific for IκBα, followed by a secondary antibody. A loading control (e.g., β-actin) is also probed.

-

The presence or absence of the IκBα band indicates the level of degradation. A stronger band in IA-treated, TNF-α-stimulated cells compared to the TNF-α-only control demonstrates inhibition of degradation.[2]

-

TRPV3 Activation Assay using Calcium Imaging

-

Objective: To confirm that Incensole Acetate directly activates the TRPV3 ion channel.

-

Cell Line: Human embryonic kidney 293 (HEK293) cells stably expressing the mouse or human TRPV3 channel.[5][6][7]

-

Procedure:

-

TRPV3-expressing HEK293 cells are plated on glass coverslips.

-

Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM, for approximately 30-60 minutes.

-

The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

A baseline fluorescence ratio (e.g., 340/380 nm excitation) is established while perfusing with a standard extracellular buffer.

-

Incensole Acetate at a specific concentration (e.g., 1-50 µM) is perfused over the cells.

-

-

Analysis:

-

An increase in the intracellular calcium concentration, reflected by a sharp increase in the Fura-2 fluorescence ratio upon application of IA, indicates channel activation.[5][6]

-

Specificity is confirmed by the lack of response in control (non-transfected) HEK293 cells or in cells expressing other TRP channels.[5][6][7]

-

Conclusion and Future Directions

The existing body of preclinical evidence strongly supports a dual mechanism of action for Incensole Acetate. Its well-documented anti-inflammatory properties are mediated by the specific inhibition of the NF-κB signaling pathway at the level of IKK activation.[1][2][9] Concurrently, its neuroprotective and psychoactive effects are driven by the activation of TRPV3 ion channels in the central nervous system.[5][6][7]

This unique, dual-pronged molecular activity makes Incensole Acetate a compelling candidate for further therapeutic development. It holds potential for treating a range of conditions where inflammation and neuronal dysfunction are intertwined, such as neurodegenerative diseases, traumatic brain injury, stroke, and mood disorders.[1][4][10][17]

Future research should focus on elucidating the downstream effectors of TRPV3 activation in neurons and further refining the specific molecular interactions within the NF-κB pathway. Most critically, the translation of these promising preclinical findings into human clinical trials is the necessary next step to validate the therapeutic efficacy and safety of Incensole Acetate as a novel neuroprotective and anti-inflammatory agent.

References

- 1. Protective effects of incensole acetate on cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.huji.ac.il [cris.huji.ac.il]

- 4. Incensole acetate: a novel neuroprotective agent isolated from Boswellia carterii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. cris.huji.ac.il [cris.huji.ac.il]

- 12. Incensole acetate | Natural product | TRPV3 agonist | TargetMol [targetmol.com]

- 13. TCDB » SEARCH [tcdb.org]

- 14. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cris.tau.ac.il [cris.tau.ac.il]

- 16. sciencedaily.com [sciencedaily.com]

- 17. researchgate.net [researchgate.net]

The Biological Frontier of Terpene Acetate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The vast and structurally diverse world of terpenes has long been a fertile ground for the discovery of novel therapeutic agents. Their ester derivatives, particularly terpene acetates, are gaining increasing attention for their wide spectrum of biological activities. This technical guide delves into the core of the current scientific understanding of terpene acetate derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathways.

Quantitative Assessment of Biological Activities

The biological efficacy of various terpene acetate derivatives has been quantified across numerous studies. The following tables summarize key findings in the areas of anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, providing a comparative overview for researchers.

Anticancer Activity

Terpene acetates have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

| Terpene Acetate | Cancer Cell Line | IC50 Value | Reference |

| Bornyl Acetate | Human Cervix Carcinoma (HeLa) | 72.0 µg/mL | [1] |

| Human Colon Carcinoma (HT29) | 60.5 µg/mL | [1] | |

| Human Lung Carcinoma (A549) | 44.1 µg/mL | [1] | |

| Human Breast Adenocarcinoma (MCF-7) | 85.6 µg/mL | [1] | |

| Colorectal Cancer (SW480) | 15.58 µg/mL (24h), 8.21 µg/mL (48h), 5.32 µg/mL (72h) | [2] | |

| Non-Small Cell Lung Cancer (A549) | 106.9 µg/mL | [3] | |

| Geranyl Acetate | Colon Cancer (Colo-205) | 30 µM | [4][5][6] |

| Cedryl Acetate | Colorectal Cancer (HT-29) | 138.91 µM | [7] |

| Colorectal Cancer (CT-26) | 92.46 µM | [7] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial efficacy of a compound. Terpene acetates have shown promise in inhibiting the growth of various pathogenic microorganisms.

| Terpene Acetate | Microorganism | MIC Value | Reference |

| Linalyl Acetate | Staphylococcus aureus | 112.6 mg/mL | [8] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 56.31 mg/mL | [9] | |

| Isobornyl Acetate | Staphylococcus aureus | Not specified, but effective | [8] |

| Candida albicans | Not specified, but effective | [8] |

Anti-inflammatory Activity

The anti-inflammatory potential of terpene acetates is often evaluated in vivo using models like the carrageenan-induced paw edema assay, where the percentage of edema inhibition is a key parameter.

| Terpene Acetate | Assay | Dosage | Edema Inhibition (%) | Reference |

| Linalyl Acetate | Carrageenan-induced rat paw edema | 25 mg/kg | Significant reduction | [10][11][12][13] |

| Bornyl Acetate | Carrageenan-induced paw edema | Not specified | Significant inhibition |

Enzyme Inhibitory Activity

Certain terpene acetates have been found to inhibit specific enzymes, suggesting their potential in treating various diseases.

| Terpene Acetate | Enzyme | IC50/Ki Value | Reference |

| α-Terpinyl Acetate | Acetylcholinesterase (AChE) | Not specified, but inhibitory activity noted | |

| Cedryl Acetate | α-Glucosidase | Not specified, but exhibits inhibitory activity |

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[14][15][16][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the terpene acetate derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19][20][21][22]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the terpene acetate derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the terpene acetate in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the bacterial or fungal suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the terpene acetate at which no visible growth is observed.

Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.[7][12][23][24]

Principle: Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema. The ability of a compound to reduce this edema indicates its anti-inflammatory potential.

Protocol:

-

Animal Acclimatization: Acclimate the animals (typically rats or mice) to the experimental conditions for at least one week.

-

Compound Administration: Administer the terpene acetate derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specified time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which terpene acetate derivatives exert their biological effects is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate some of the known signaling pathways affected by these compounds.

Bornyl Acetate: Inhibition of Inflammatory Pathways

Bornyl acetate has been shown to exhibit anti-inflammatory and immunomodulatory effects by inhibiting the NF-κB and MAPK signaling pathways.[10][25] This dual inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Geranyl Acetate: Induction of Apoptosis in Cancer Cells

Geranyl acetate has demonstrated anticancer effects by inducing apoptosis, a form of programmed cell death.[4][5][6] This process is mediated through the intrinsic pathway, involving the regulation of the Bax and Bcl-2 proteins.

Linalyl Acetate: Attenuation of NF-κB Signaling

Similar to bornyl acetate, linalyl acetate has been shown to exert anti-inflammatory effects by targeting the canonical NF-κB signaling pathway.[1][10][11][18][19] It inhibits the phosphorylation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

Structure-Activity Relationships: A Logical Framework

The biological activity of terpene acetate derivatives is intrinsically linked to their chemical structure. Understanding these relationships is pivotal for the design of more potent and selective therapeutic agents.

-

Terpene Backbone: The nature of the terpene skeleton (acyclic, monocyclic, or bicyclic) significantly influences the molecule's overall shape, size, and lipophilicity. These factors, in turn, affect its ability to interact with biological targets such as cell membranes and enzyme active sites.

-

Acetate Group: The presence of the acetate ester group generally increases the lipophilicity of the molecule compared to its corresponding alcohol. This can enhance its ability to cross cell membranes and may influence its mechanism of action. Studies on the larvicidal activity of monoterpenes and their acetyl derivatives have shown that acetylation can enhance activity.[19]

-

Stereochemistry: The stereochemistry of chiral centers within the terpene backbone can have a profound impact on biological activity, as different stereoisomers can exhibit varying affinities for their biological targets.

Conclusion and Future Directions

Terpene acetate derivatives represent a promising class of natural products with a diverse range of biological activities. The quantitative data and mechanistic insights presented in this guide underscore their potential for the development of new therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory conditions.

Future research should focus on:

-

Expanding the Scope: Investigating a wider range of terpene acetate derivatives to identify novel bioactive compounds.

-

Elucidating Mechanisms: Further unraveling the specific molecular targets and signaling pathways involved in their biological activities.

-

Structure-Activity Relationship Studies: Conducting more systematic studies to understand how structural modifications influence efficacy and selectivity.

-

In Vivo and Clinical Studies: Translating the promising in vitro findings into in vivo efficacy and, ultimately, clinical applications.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their exploration of the therapeutic potential of terpene acetate derivatives. The continued investigation of these fascinating natural compounds holds great promise for the future of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Terpenes: Modulating anti-inflammatory signaling in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modifications of cell signalling and redox balance by targeting protein acetylation using natural and engineered molecules: implications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analgesic effect of α-terpineol on neuropathic pain induced by chronic constriction injury in rat sciatic nerve: Involvement of spinal microglial cells and inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cell lines ic50: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Antibacterial and Antioxidant Activity of Essential Oil Terpenes against Pathogenic and Spoilage-Forming Bacteria and Cell Structure-Activity Relationships Evaluated by SEM Microscopy [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. modifications-of-cell-signalling-and-redox-balance-by-targeting-protein-acetylation-using-natural-and-engineered-molecules-implications-in-cancer-therapy - Ask this paper | Bohrium [bohrium.com]

- 15. KEGG PATHWAY Database [genome.jp]

- 16. embopress.org [embopress.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. linalool-and-linalyl-acetate-attenuated-canonical-pathway-of-nf-b-signaling-in-hepg2-cells - Ask this paper | Bohrium [bohrium.com]

- 20. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 21. documentsdelivered.com [documentsdelivered.com]

- 22. Anti-Inflammatory Potential of Essential Oil from the Heart-Wood of the Folk Medicinal Tree Cinnamomum kanehirai Hayata in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Incensole Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Incensole acetate, a bioactive diterpenoid isolated from the resin of Boswellia species (frankincense), has emerged as a promising natural compound with a spectrum of therapeutic activities. Historically used in traditional medicine for its anti-inflammatory properties, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its effects, revealing specific therapeutic targets. This technical guide provides an in-depth overview of the known therapeutic targets of incensole acetate, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The primary targets identified to date include the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel and the Nuclear Factor-kappa B (NF-κB) signaling pathway. Additionally, evidence suggests a modulatory role on the Hypothalamic-Pituitary-Adrenal (HPA) axis. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of incensole acetate.

Core Therapeutic Targets

Incensole acetate exerts its biological effects through interaction with specific molecular targets, primarily implicated in inflammation, psychoactivity, and neuroprotection.

Transient Receptor Potential Vanilloid 3 (TRPV3)

A key discovery in understanding the bioactivity of incensole acetate is its role as a potent agonist of the TRPV3 channel, an ion channel involved in thermosensation, pain perception, and skin health.[1][2][3][4][5][6][7] Activation of TRPV3 in the brain by incensole acetate has been linked to its anxiolytic and antidepressant-like effects observed in preclinical models.[1][2][3][4][5][6][7]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Incensole acetate has demonstrated significant anti-inflammatory activity through the inhibition of the NF-κB signaling cascade.[8][9] It has been shown to inhibit the degradation of IκBα, a critical step in the activation of NF-κB.[8][10] Specifically, incensole acetate inhibits the phosphorylation of the IκB kinase (IKK) complex, preventing the subsequent activation of NF-κB and the expression of pro-inflammatory genes.[8]

Hypothalamic-Pituitary-Adrenal (HPA) Axis

Preclinical studies suggest that incensole acetate can modulate the HPA axis, a crucial neuroendocrine system involved in stress response and mood regulation.[11] Chronic administration has been shown to reduce serum corticosterone levels, down-regulate the expression of corticotropin-releasing factor (CRF), and up-regulate brain-derived neurotrophic factor (BDNF) in the hippocampus.[11]

Quantitative Data

The following table summarizes the available quantitative data for the interaction of incensole acetate with its identified targets.

| Target | Parameter | Value | Assay System | Reference |

| TRPV3 | EC50 | 16 µM | HEK293 cells expressing mouse TRPV3 | [10][12] |

| NF-κB (IκBα degradation) | Effective Concentration | 60-140 µM | TNF-α-stimulated HeLa cells | [12] |

| In vivo anti-inflammatory | Effective Dose | 50 mg/kg | Carrageenan-induced paw edema in mice | [12] |

| In vivo anxiolytic/antidepressant | Effective Dose | 10-50 mg/kg | Elevated plus maze and forced swim test in mice | [1][11][12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to identify and characterize the therapeutic targets of incensole acetate.

Cell-Based Assays for TRPV3 Activation

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing mouse TRPV3-YFP.[1]

-

Methodology:

-

HEK293 cells expressing TRPV3 are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are plated on poly-L-lysine-coated coverslips.

-

Intracellular calcium levels are measured using a fluorescent calcium indicator (e.g., Fura-2 AM).

-

A baseline fluorescence is established before the addition of incensole acetate at various concentrations.

-

Changes in intracellular calcium concentration upon addition of the compound are recorded using a fluorescence imaging system.

-

The EC50 value is calculated from the dose-response curve.[10][12]

-

NF-κB Inhibition Assays

-

Cell Lines: HeLa cells or A549 cells.[8]

-

Methodology for IκBα Degradation:

-

HeLa cells are pre-incubated with varying concentrations of incensole acetate for 2 hours.

-

Cells are then stimulated with tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/ml) for 20 minutes to induce NF-κB activation.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Western blot analysis is performed using an antibody specific for IκBα to assess its degradation.[8]

-

-

Methodology for IKK Phosphorylation:

-

293T cells are transfected with expression vectors for TAK1 and TAB1 to induce IKK activation.

-

36 hours post-transfection, cells are treated with increasing concentrations of incensole acetate for 6 hours.

-

Cell lysates are subjected to immunoblotting to detect the phosphorylation of the IKK activation loop.[8]

-

Animal Models for Behavioral Studies

-

Animals: Female Sabra mice or selectively bred submissive mice.[1][11]

-

Methodology for Anxiolytic-like Effects (Elevated Plus Maze):

-

Mice are administered incensole acetate (e.g., 50 mg/kg, i.p.) or vehicle.

-

After a set time (e.g., 30-40 minutes), mice are placed in the center of an elevated plus maze.

-

The time spent in the open and closed arms of the maze is recorded for 5 minutes. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[1][12]

-

-

Methodology for Antidepressant-like Effects (Forced Swim Test):

-

Mice are administered incensole acetate (e.g., 10-50 mg/kg, i.p.) or vehicle.

-

After a set time, mice are placed in a cylinder of water from which they cannot escape.

-

The duration of immobility is recorded during the last few minutes of the test. A reduction in immobility time suggests an antidepressant-like effect.[1][11][12]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by incensole acetate and a typical experimental workflow for its analysis.

References

- 1. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Incensole Acetate, a Psychoactive Component of Incense [radical-research.com]

- 7. cris.tau.ac.il [cris.tau.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. Incensole - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Incensole acetate reduces depressive-like behavior and modulates hippocampal BDNF and CRF expression of submissive animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

Technical Guide: Physicochemical Properties and Biological Activity of (1R,2S,5E,9E,12S*)-1,5,9-Trimethyl-12-(1-methylethyl)-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol Acetate (Incensole Acetate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S,5E,9E,12S*)-1,5,9-Trimethyl-12-(1-methylethyl)-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol Acetate, commonly known as Incensole Acetate, is a bioactive diterpenoid derived from the resin of trees belonging to the Boswellia genus, a key component of frankincense.[1][2] This document provides a comprehensive overview of its physicochemical properties, alongside detailed experimental protocols for assessing its biological activity, specifically its anti-inflammatory and neuroprotective effects.

Physicochemical Properties

Table 1: Physicochemical Data of Incensole Acetate

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₆O₃ | [3][4][5] |

| Molecular Weight | 348.5 g/mol | [3][4][5] |

| Physical State | Neat Oil | [3][4] |

| Boiling Point (Predicted) | 420.1 ± 45.0 °C at 760 mmHg | |

| Flash Point (Predicted) | 178.6 ± 23.3 °C | |

| Density (Predicted) | 1.0 ± 0.1 g/cm³ | |

| LogP (Predicted) | 6.83 | |

| Vapor Pressure (Predicted) | 0.0 ± 1.0 mmHg at 25°C | |

| Index of Refraction (Predicted) | 1.499 | |

| Stability | Stable for ≥ 4 years at -20°C | [3] |

Table 2: Solubility of Incensole Acetate

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [3] |

| Ethanol | ~25 mg/mL | [3] |

| Dimethylformamide (DMF) | ~25 mg/mL | [3] |

| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [3] |

| Water | Insoluble | [1][6] |

Biological Activity: Anti-inflammatory Effects via NF-κB Inhibition

Incensole Acetate has been demonstrated to possess significant anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8][9] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. The inhibitory action of Incensole Acetate is targeted at the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[7][8][9]

Signaling Pathway Diagram

Experimental Protocol: NF-κB Inhibition Assay

This protocol is based on the methodology described by Moussaieff et al. (2007) for assessing the inhibition of NF-κB activation in HeLa cells.[8]

-

Cell Culture:

-

Culture human HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Compound Preparation:

-

Prepare a stock solution of Incensole Acetate in ethanol.

-

Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., in the range of 60-140 µM).

-

-

Treatment and Stimulation:

-

Seed HeLa cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of Incensole Acetate for 2 hours.

-

Stimulate the cells with Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 20 ng/mL for 20 minutes to induce NF-κB activation.

-

-

Analysis of IκBα Degradation (Western Blot):

-

Following treatment, lyse the cells and collect the protein extracts.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for IκBα.

-

Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the IκBα band intensity in TNF-α stimulated cells indicates degradation, which should be prevented by Incensole Acetate.

-

Biological Activity: Neuroprotective Effects

Incensole Acetate has also been shown to exhibit neuroprotective properties by mitigating β-amyloid-induced neurotoxicity.[10] This is a critical area of research for neurodegenerative diseases such as Alzheimer's disease.

Experimental Workflow: Cell Viability Assay

Experimental Protocol: Neuroprotection Assay

This protocol is based on the methodology described by El-Magd et al. (2018) for assessing the neuroprotective effects of Incensole Acetate against β-amyloid-induced toxicity in human olfactory bulb neural stem cells (hOBNSCs).[10]

-

Cell Culture:

-

Culture hOBNSCs in an appropriate growth medium as recommended by the supplier, at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Compound Preparation:

-

Prepare a stock solution of Incensole Acetate in a suitable solvent (e.g., DMSO).

-

Prepare working solutions by diluting the stock in the cell culture medium to final concentrations ranging from 5 to 100 µM.

-

-

Treatment Protocol:

-

Seed hOBNSCs in 96-well plates at a suitable density and allow them to attach.

-

Pre-treat the cells with the various concentrations of Incensole Acetate for 4 hours.

-

Following pre-treatment, add β-amyloid peptide (25-35) to the wells to induce neurotoxicity.

-

-

Cell Viability Assay (e.g., MTT Assay):

-

After the desired incubation period with β-amyloid, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. An increase in absorbance in the Incensole Acetate-treated groups compared to the β-amyloid-only treated group indicates a protective effect.

-

Conclusion

Incensole Acetate is a promising natural compound with well-documented anti-inflammatory and emerging neuroprotective activities. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this molecule. The provided methodologies can be adapted for high-throughput screening and detailed mechanistic studies.

References

- 1. Incensol Acetate - LKT Labs [lktlabs.com]

- 2. Incensole - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Incensole acetate | C22H36O3 | CID 53386731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cris.huji.ac.il [cris.huji.ac.il]

- 10. glpbio.com [glpbio.com]

A Technical Guide to the Natural Sources of Bicyclic Terpene Acetates for Researchers and Drug Development Professionals

Introduction

Bicyclic terpene acetates are a class of naturally occurring organic compounds characterized by a bicyclic terpene core structure esterified with an acetate group. These compounds are significant constituents of the essential oils of numerous plants and are of considerable interest to the pharmaceutical, cosmetic, and flavor industries due to their diverse biological activities and distinct aromatic profiles. This technical guide provides an in-depth overview of the primary natural sources of prominent bicyclic terpene acetates, detailed experimental protocols for their extraction and isolation, and an exploration of their known biological signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental and biological pathways are visualized using diagrams.

Natural Sources and Quantitative Data

Bicyclic terpene acetates are widely distributed in the plant kingdom, with bornyl acetate, isobornyl acetate, and fenchyl acetate being among the most well-documented. The concentration of these compounds can vary significantly depending on the plant species, geographical location, season of harvest, and the specific part of the plant utilized. The following tables summarize the quantitative data on the occurrence of these key bicyclic terpene acetates in various natural sources.

Table 1: Natural Sources and Concentration of Bornyl Acetate

| Plant Species | Family | Plant Part | Concentration (%) | References |

| Inula graveolens | Asteraceae | Aerial Parts | 69.15 | [1] |

| Amomum villosum | Zingiberaceae | Fruit | up to 59.60 | [2] |

| Valeriana officinalis | Caprifoliaceae | Root | 36.07 - 46.22 | [3] |

| Tetraclinis articulata | Cupressaceae | Leaves | 35.05 | |

| Artemisia absinthium | Asteraceae | Aerial Parts | 13.84 | [4] |

| Achillea millefolium | Asteraceae | Flowers | 5.63 - 12.0 | [4] |

| Rosmarinus officinalis | Lamiaceae | Aerial Parts | Present | [5][6] |

| Pinaceae family | Pinaceae | Needles | Widely Present | [5] |

| Cupressaceae family | Cupressaceae | Leaves | Widely Present | [6] |

Table 2: Natural Sources and Concentration of Isobornyl Acetate

| Plant Species | Family | Plant Part | Concentration (%) | References |

| Glebionis coronaria | Asteraceae | Leaves/Flowers | 1.6 - 3.5 | [7] |

| Croton bonplandianus | Euphorbiaceae | Aerial Parts | 6.2 | [7] |

| Micromeria juliana | Lamiaceae | Shoot | 0.026 | [7] |

| Rosmarinus officinalis | Lamiaceae | Shoot | 0.0003 | [7] |

| Thymus spp. | Lamiaceae | Aerial Parts | Present | [8] |

| Ocimum basilicum | Lamiaceae | Aerial Parts | Present | [8][9] |

| Dill | Apiaceae | Herb | Present | [8][9] |

Table 3: Natural Sources and Concentration of Fenchyl Acetate

| Plant Species | Family | Plant Part | Concentration (%) | References |

| Strobilanthes sessilis | Acanthaceae | Inflorescence | 89.33 (endo-fenchyl acetate) | [10][11] |

| Juniperus rigida | Cupressaceae | Leaves and Terminal Branches | Present | [12][13] |

| Seseli sibiricum | Apiaceae | Not specified | Present | [12][13] |

| Rosmarinus officinalis | Lamiaceae | Not specified | Present | [12][13] |

| Foeniculum vulgare | Apiaceae | Not specified | Present | [12][13] |

| Alpinia spp. | Zingiberaceae | Not specified | Present | [14][15] |

| Croton matourensis | Euphorbiaceae | Not specified | Present | [14][15] |

Experimental Protocols

The extraction and isolation of bicyclic terpene acetates from their natural sources typically involve a multi-step process, beginning with the extraction of the essential oil, followed by chromatographic separation and purification of the target compound. The following are detailed methodologies for these key experiments.

Extraction of Essential Oil by Hydrodistillation

This protocol is a common method for extracting essential oils from plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves, roots, flowers)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Weigh 100-200 g of the dried and powdered plant material and place it into the 2 L round-bottom flask.

-

Add distilled water to the flask until the plant material is completely submerged (approximately 1-1.5 L).

-

Set up the Clevenger-type apparatus with the flask on the heating mantle and connect the condenser. Ensure all joints are properly sealed.

-

Begin heating the mixture to boiling. The steam and volatile components will rise, be condensed, and collected in the collection tube of the Clevenger apparatus.

-

Continue the distillation for 3-4 hours, or until no more oil is collected.

-

Allow the apparatus to cool to room temperature.

-

Carefully collect the separated essential oil from the collection tube using a pipette and transfer it to a separatory funnel.

-

Drain the aqueous layer and collect the oil layer.

-

Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried oil into a clean, pre-weighed glass vial.

-

Store the essential oil at 4°C in a dark, airtight container.

Isolation of Bicyclic Terpene Acetates by Flash Column Chromatography

This protocol describes a method for the purification of a target bicyclic terpene acetate from the extracted essential oil.

Materials:

-

Extracted essential oil

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Anisaldehyde staining solution

-

Rotary evaporator

Procedure:

-

Sample Preparation: Dissolve a known amount of the essential oil (e.g., 1 g) in a minimal amount of hexane.

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a packed bed without air bubbles. Add a thin layer of sand on top of the silica gel.

-

Loading the Sample: Carefully load the dissolved essential oil onto the top of the column.

-

Elution: Begin eluting the column with a non-polar solvent system, such as pure hexane. Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and gradually increasing to 5%, 10%, etc.). The optimal solvent gradient should be determined beforehand by TLC analysis of the crude essential oil.

-

Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL) using a fraction collector or test tubes.

-

TLC Analysis: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate 95:5). Visualize the spots under a UV lamp and/or by staining with anisaldehyde solution followed by heating.

-

Pooling and Concentration: Combine the fractions containing the pure bicyclic terpene acetate, as determined by TLC.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified bicyclic terpene acetate.

-

Characterization: Confirm the identity and purity of the isolated compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for the identification and quantification of volatile compounds in a sample.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C for 2 min, ramped at 3°C/min to 240°C, and held for 5 min.

-

MS Transfer Line Temperature: 280°C.

-

MS Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-550.

Procedure:

-

Sample Preparation: Dilute the essential oil or the purified acetate in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the chromatogram and mass spectra.

-

Compound Identification: Identify the bicyclic terpene acetates and other constituents by comparing their retention times and mass spectra with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

-